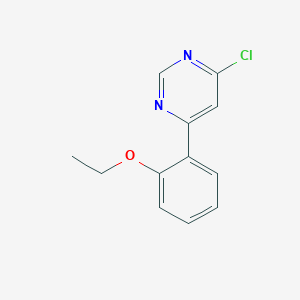

4-Chloro-6-(2-ethoxyphenyl)pyrimidine

概要

説明

4-Chloro-6-(2-ethoxyphenyl)pyrimidine (CEPP) is a heterocyclic compound with chloro, ethoxy, and phenyl substituents. It is a multifunctionalized pyrimidine scaffold . The molecular formula of this compound is C12H11ClN2O.

Synthesis Analysis

The synthesis of 4-Chloro-6-(2-ethoxyphenyl)pyrimidine involves the reaction of 4,6-Dichloro-2-(methylthio)pyrimidine with EtONa in EtOH, at ca. 20 °C, for 2 h . This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine . Further details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis

The molecular structure of 4-Chloro-6-(2-ethoxyphenyl)pyrimidine can be analyzed using various methods. The molecular weight of this compound is 234.68 g/mol. More detailed structural analysis can be found in the relevant papers .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-6-(2-ethoxyphenyl)pyrimidine are complex and can be influenced by various factors. For instance, the presence of different substituents can affect the course and efficiency of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6-(2-ethoxyphenyl)pyrimidine can be analyzed using various methods. For instance, the molecular weight of this compound is 234.68 g/mol. More detailed properties can be found in the relevant papers .科学的研究の応用

Anti-Inflammatory Applications

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

Pyrimidines have been found to display a range of pharmacological effects including anti-inflammatory activities .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Anticancer Applications

Specific Scientific Field

Oncology and Medicinal Chemistry

Summary of the Application

Many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity . These pyrimidine derivatives exert their anticancer potential through different action mechanisms .

Methods of Application or Experimental Procedures

One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Results or Outcomes

Pyrimidine derivatives have shown promising results in inhibiting protein kinases, revealing structure-activity relationships and some synthetic pathways used for constructing these scaffolds .

Inhibitors of NF-κB and AP-1

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

Certain pyrimidine derivatives have been identified as inhibitors of NF-κB and AP-1, two proteins that play key roles in inflammation and cancer .

Methods of Application or Experimental Procedures

These pyrimidine derivatives were identified through solution-phase parallel synthesis and high throughput evaluation .

Results or Outcomes

The tested derivatives were found to inhibit both IL-2 and IL-8 levels .

Antitrypanosomal and Antiplasmodial Activities

Summary of the Application

Some 2-aminopyrimidine derivatives have shown promising antitrypanosomal and antiplasmodial activities .

Results or Outcomes

Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Fungicides

Specific Scientific Field

Summary of the Application

Certain 6-aryloxy-4-chloro-2-phenylpyrimidines have been synthesized as potential fungicides .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

These compounds might be potential candidates for controlling S. sclerotiorum and useful lead compounds to design new fungicides .

Cytostatic Activities

Summary of the Application

New 5-alkyl pyrimidine derivatives, alkyl N-methoxymethyl pyrimidine derivatives, and 5,6-dihydrofuro[2,3-d]pyrimidines have been reported with cytostatic activities .

Methods of Application or Experimental Procedures

These compounds were tested using 5-FU as the positive control .

Results or Outcomes

5-chloroethyl-2,6 dichloro pyrimidine 8 (IC 50 = 0.8 ± 0.2 μM) exerted cytostatic effect on HCT-116 cancer cell line which led to cell cycle arrest .

Antioxidants

Specific Scientific Field

Summary of the Application

Pyrimidines are known to display a range of pharmacological effects including antioxidants .

Methods of Application or Experimental Procedures

The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

Antibacterial

Specific Scientific Field

Summary of the Application

Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antibacterial .

Methods of Application or Experimental Procedures

The antibacterial effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .

Antiviral

Specific Scientific Field

Summary of the Application

Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antiviral .

Methods of Application or Experimental Procedures

The antiviral effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

Antifungal

Specific Scientific Field

Summary of the Application

Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antifungal .

Methods of Application or Experimental Procedures

The antifungal effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .

Antituberculosis

Summary of the Application

Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antituberculosis .

Methods of Application or Experimental Procedures

The antituberculosis effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent antituberculosis effects .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-chloro-6-(2-ethoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-2-16-11-6-4-3-5-9(11)10-7-12(13)15-8-14-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQKIVRAZLLRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(2-ethoxyphenyl)pyrimidine | |

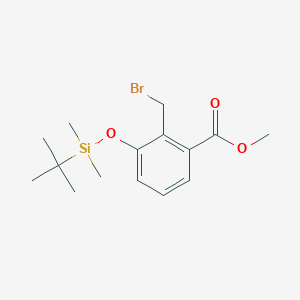

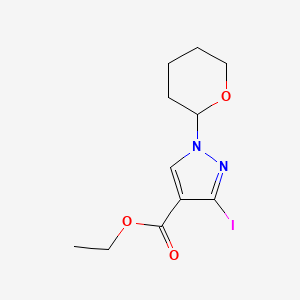

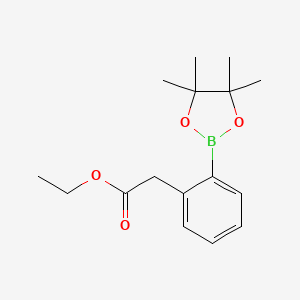

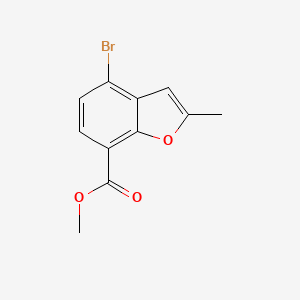

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)

![4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1427159.png)

![4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide](/img/structure/B1427170.png)